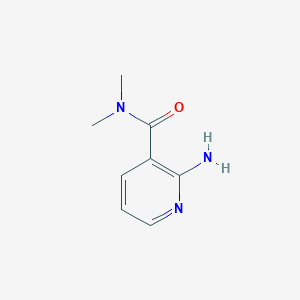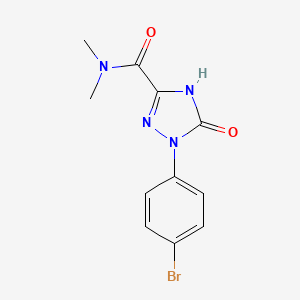
1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzoyl chloride with N,N-dimethylformamide dimethyl acetal, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the carbonyl group.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the triazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
Major Products
The major products formed from these reactions include substituted triazoles, oxidized derivatives, and reduced forms of the compound, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a probe to study biological pathways and interactions, particularly those involving the triazole ring.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide
- 1-(4-Bromophenyl)-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness
1-(4-Bromophenyl)-N,N-dimethyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a dimethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11BrN4O2 |
|---|---|
Molekulargewicht |
311.13 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C11H11BrN4O2/c1-15(2)10(17)9-13-11(18)16(14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,18) |
InChI-Schlüssel |
FBZFVNDFWSPGFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


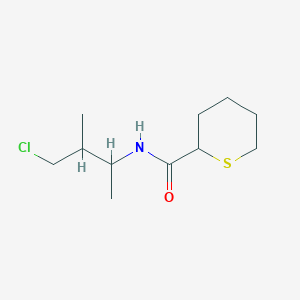
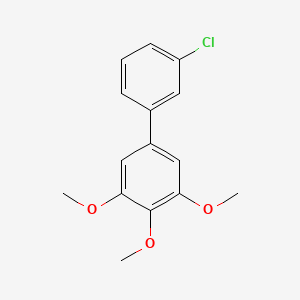
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
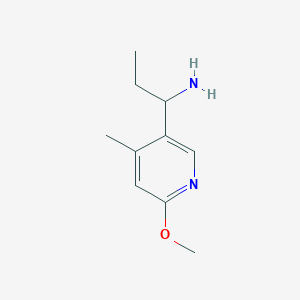
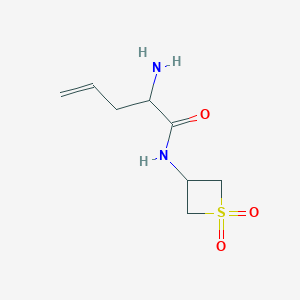
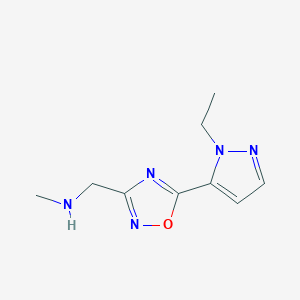
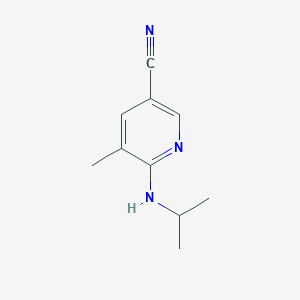
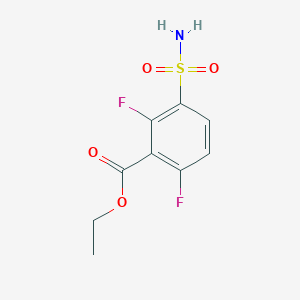
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)


![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
